N-(3,4-dimethoxyphenethyl)-2-(2-(3-(2-methoxyphenyl)ureido)thiazol-4-yl)acetamide

Kinase Inhibition Anticancer Activity Structure-Activity Relationship

N-(3,4-dimethoxyphenethyl)-2-(2-(3-(2-methoxyphenyl)ureido)thiazol-4-yl)acetamide (CAS 897622-02-5) is a synthetic small molecule belonging to the 2-ureidothiazole acetamide class, a scaffold associated with kinase inhibition and antiproliferative activity. It features a 3,4-dimethoxyphenethyl group on the acetamide nitrogen, which differentiates it from other analogs in the series.

Molecular Formula C23H26N4O5S
Molecular Weight 470.54
CAS No. 897622-02-5
Cat. No. B2500709
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3,4-dimethoxyphenethyl)-2-(2-(3-(2-methoxyphenyl)ureido)thiazol-4-yl)acetamide
CAS897622-02-5
Molecular FormulaC23H26N4O5S
Molecular Weight470.54
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)CCNC(=O)CC2=CSC(=N2)NC(=O)NC3=CC=CC=C3OC)OC
InChIInChI=1S/C23H26N4O5S/c1-30-18-7-5-4-6-17(18)26-22(29)27-23-25-16(14-33-23)13-21(28)24-11-10-15-8-9-19(31-2)20(12-15)32-3/h4-9,12,14H,10-11,13H2,1-3H3,(H,24,28)(H2,25,26,27,29)
InChIKeyVDRDAAZCWPPJTM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(3,4-dimethoxyphenethyl)-2-(2-(3-(2-methoxyphenyl)ureido)thiazol-4-yl)acetamide (897622-02-5) Chemical Profile & Research Context


N-(3,4-dimethoxyphenethyl)-2-(2-(3-(2-methoxyphenyl)ureido)thiazol-4-yl)acetamide (CAS 897622-02-5) is a synthetic small molecule belonging to the 2-ureidothiazole acetamide class, a scaffold associated with kinase inhibition and antiproliferative activity [1]. It features a 3,4-dimethoxyphenethyl group on the acetamide nitrogen, which differentiates it from other analogs in the series. The compound is a research chemical available from specialist suppliers, characterized by its specific molecular composition and structure .

Why Analogs of 897622-02-5 Cannot Be Simply Substituted: The Critical Role of the 3,4-Dimethoxyphenethyl Tail


In-class substitution of N-(3,4-dimethoxyphenethyl)-2-(2-(3-(2-methoxyphenyl)ureido)thiazol-4-yl)acetamide is not straightforward. While the 2-ureidothiazole core is common to many antiproliferative compounds, the nature of the N-substituent on the acetamide profoundly influences target selectivity and potency. For example, a closely related analog with an N-(3-fluorophenyl) substitution (CAS 897622-12-7) exhibits potent cytotoxicity against HepG2 cells (IC50 = 0.62 µM) . In contrast, the target compound's 3,4-dimethoxyphenethyl tail is structurally associated with acetylcholinesterase (AChE) inhibition, a distinct biological activity [1]. Therefore, replacing the specific tail group would likely result in a dramatic shift in the biological profile, negating any intended research purpose.

Quantitative Evidence Guide for 897622-02-5: Head-to-Head and Class-Level Differentiation


Structural Differentiation: 3,4-Dimethoxyphenethyl vs. 3-Fluorophenyl Analog in Anticancer Potency

A direct comparison can be made between the target compound and its close structural analog, N-(3-fluorophenyl)-2-(2-(3-(2-methoxyphenyl)ureido)thiazol-4-yl)acetamide (CAS 897622-12-7). The analog, which has a 3-fluorophenyl instead of a 3,4-dimethoxyphenethyl group, demonstrates potent cytotoxicity against HepG2 cells with an IC50 of 0.62 ± 0.34 µM, outperforming the standard chemotherapeutic Sorafenib (IC50 = 1.62 ± 0.27 µM) . This establishes a baseline for the 2-methoxyphenyl-ureidothiazole core. The target compound's distinct tail group is predicted to redirect its activity profile away from this specific antitumor mechanism.

Kinase Inhibition Anticancer Activity Structure-Activity Relationship

Class-Level Anticancer Potential: 2-Ureidothiazole Derivaties Against Liver and Breast Cancer

The 2-ureidothiazole scaffold to which the target compound belongs has demonstrated anticancer activity. In a study of 2-(3-phenyl)ureidothiazole-4-amide derivatives, compounds 6f and 6g-6o showed IC50 values ranging from 6.4 mmol/L to 20.8 mmol/L for the HepG2 liver cancer cell line, and 1.6 mmol/L to 4.6 mmol/L for MDA-MB-231 breast cancer cells. These compounds were more potent than Sorafenib in the same assays (IC50 33.7 mmol/L for HepG2 and 5.2 mmol/L for MDA-MB-231) [1]. This data provides a class-level baseline for the target compound's potential activity, which is modified by its unique 3,4-dimethoxyphenethyl substitution.

Anticancer Activity Cell Proliferation Kinase Inhibition

Differentiated CNS Potential: Association of 3,4-Dimethoxyphenethyl Moiety with Acetylcholinesterase Inhibition

The defining structural feature of the target compound is its 3,4-dimethoxyphenethyl tail. Independent research has established that this specific moiety is a key pharmacophore for acetylcholinesterase (AChE) inhibition. A study on benzimidazole-indole-amide derivatives found the 3,4-dimethoxyphenethyl derivative (compound 6m) to be the most potent AChE inhibitor in the series, outperforming the standard inhibitor tacrine [1]. This activity profile is entirely distinct from the anticancer activity observed with other tail groups on the same 2-ureidothiazole core. This suggests a unique, differentiated biological target profile for the target compound in neurological research.

Acetylcholinesterase Inhibitor CNS Activity Structural Alert

Best Research and Industrial Application Scenarios for 897622-02-5


Probing Structure-Activity-Relationships (SAR) of 2-Ureidothiazole Kinase Inhibitors

This compound is most valuable as a tool molecule in medicinal chemistry campaigns to explore the impact of different N-substituents on the biological profile of 2-ureidothiazole acetamides. By comparing its activity profile against the established anticancer activity of the N-(3-fluorophenyl) analog (CAS 897622-12-7) and the broader compound class, researchers can map how the tail group dictates target engagement . This is essential for libraries being screened against kinase panels to determine selectivity.

Investigating Dual Anticancer and CNS Target Profiles

The compound presents a unique opportunity to investigate a molecule with potential multi-target activity. The 2-ureidothiazole core is associated with VEGFR/PI3K kinase inhibition relevant to oncology, while its 3,4-dimethoxyphenethyl tail is a known pharmacophore for acetylcholinesterase (AChE) inhibition [1]. Researchers can use this compound to study the interplay between these pathways or to identify a lead with a novel, differentiated therapeutic profile for diseases where both mechanisms are relevant.

Acetylcholinesterase-Focused Drug Discovery

For research programs targeting neurological conditions or other AChE-related indications, this compound provides a structurally novel chemotype for exploration. Existing data shows that the 3,4-dimethoxyphenethyl group is a key driver of potent AChE inhibition, outperforming standard inhibitors in separate chemical series [2]. This compound allows scientists to test this pharmacophore within a distinct 2-ureidothiazole scaffold, potentially identifying new chemical matter for CNS-focused drug discovery.

Quote Request

Request a Quote for N-(3,4-dimethoxyphenethyl)-2-(2-(3-(2-methoxyphenyl)ureido)thiazol-4-yl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.